Comprehensive Technical Guide on (6-Amino-m-tolyl)acetonitrile: Properties, Synthesis, and Applications in Kinase Inhibitor Development
Comprehensive Technical Guide on (6-Amino-m-tolyl)acetonitrile: Properties, Synthesis, and Applications in Kinase Inhibitor Development
Executive Summary & Chemical Identity
(6-Amino-m-tolyl)acetonitrile , systematically named 2-(2-amino-5-methylphenyl)acetonitrile (CAS: 90765-19-8)[1], is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. Characterized by a primary aniline and an aliphatic nitrile group positioned ortho to each other on a toluene core, it serves as a critical precursor for synthesizing complex nitrogen-containing heterocycles, such as indoles, quinazolines, and quinolines.
In recent years, this compound has gained prominence as a foundational pharmacophore in the development of targeted therapeutics, particularly acting as a core intermediate for synthesizing inhibitors targeting Activin receptor-like kinase 2 (ALK2) and Janus kinase 2 (JAK2)[2]. This guide provides an in-depth mechanistic overview of its properties, synthesis, and application in drug development.
Physicochemical Properties & Analytical Characterization
Understanding the physicochemical profile of (6-amino-m-tolyl)acetonitrile is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior when incorporated into larger drug molecules. The presence of the electron-donating amino and methyl groups enriches the electron density of the aromatic ring, making it highly reactive toward electrophilic aromatic substitution, while the nitrile group offers a handle for nucleophilic addition, hydrolysis, or reduction.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 2-(2-amino-5-methylphenyl)acetonitrile |
| Common Synonyms | (6-amino-m-tolyl)acetonitrile; 2-amino-5-methylbenzeneacetonitrile |
| CAS Registry Number | 90765-19-8 |
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |
| Hydrogen Bond Acceptors | 2 (Amine nitrogen, Nitrile nitrogen) |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area (TPSA) | 49.8 Ų |
| Solubility Profile | Soluble in DCM, EtOAc, DMF, DMSO; Slightly soluble in H2O |
Mechanistic Synthesis Pathways
The synthesis of (6-amino-m-tolyl)acetonitrile requires chemoselective strategies to reduce a nitro precursor without over-reducing the sensitive nitrile group. The most robust and scalable method is the Béchamp reduction [3], which utilizes iron powder and a proton source to reduce 2-(5-methyl-2-nitrophenyl)acetonitrile.
Unlike catalytic hydrogenation (e.g., Pd/C with H2 under pressure), which can inadvertently reduce the nitrile to a primary amine, the Béchamp reduction operates via a single-electron transfer mechanism from the iron surface to the nitro group. This step-wise reduction passes through nitroso and hydroxylamine intermediates before yielding the final aniline, leaving the cyano group completely intact[4].
Synthetic workflow for (6-amino-m-tolyl)acetonitrile from 2-nitro-5-methylbenzyl bromide.
Applications in Targeted Therapeutics (ALK2/JAK2 Inhibitors)
The structural motif of (6-amino-m-tolyl)acetonitrile is exceptionally valuable in constructing ATP-competitive kinase inhibitors. Notably, derivatives synthesized from this building block have shown high efficacy in inhibiting ALK2[5].
ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Gain-of-function mutations in the ACVR1 gene (which encodes ALK2), such as the classic R206H mutation, cause the receptor to become constitutively active or hypersensitive to ligands like Activin A[6]. This dysregulation leads to hyperphosphorylation of SMAD 1/5/8 proteins, which translocate to the nucleus and drive the transcription of osteogenic genes. Clinically, this manifests as Fibrodysplasia Ossificans Progressiva (FOP) , a devastating genetic disorder characterized by the progressive heterotopic ossification (aberrant bone formation) of skeletal muscles and soft tissues[7].
Inhibitors derived from (6-amino-m-tolyl)acetonitrile are designed to occupy the ATP-binding pocket of the mutant ALK2 receptor, effectively halting the aberrant kinase activity and preventing downstream SMAD phosphorylation[2].
Mechanism of action for ALK2 inhibitors in the BMP/SMAD signaling pathway.
Experimental Protocols: Chemoselective Reduction
To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for the synthesis of (6-amino-m-tolyl)acetonitrile via a modified Béchamp reduction[8].
Objective: Chemoselective reduction of 2-(5-methyl-2-nitrophenyl)acetonitrile to (6-amino-m-tolyl)acetonitrile.
Materials & Reagents:
-
2-(5-methyl-2-nitrophenyl)acetonitrile (1.0 eq, 10 mmol)
-
Iron powder (325 mesh, 5.0 eq, 50 mmol)
-
Ammonium chloride (NH₄Cl) (2.0 eq, 20 mmol)
-
Ethanol (EtOH) / H₂O (4:1 v/v, 50 mL)
-
Ethyl acetate (EtOAc) for extraction
-
Celite 545
Step-by-Step Methodology:
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(5-methyl-2-nitrophenyl)acetonitrile in 40 mL of Ethanol. Add 10 mL of distilled water containing the dissolved NH₄Cl.
-
Causality Check: NH₄Cl provides a mildly acidic proton source. Using NH₄Cl instead of concentrated HCl prevents the hydrolysis of the nitrile group to an amide or carboxylic acid under thermal conditions, ensuring strict chemoselectivity.
-
-
Addition of Reductant: Add the fine iron powder to the stirring solution at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C (reflux) using an oil bath. Maintain vigorous stirring for 2–4 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) solvent system. The disappearance of the UV-active, higher-Rf nitro precursor and the appearance of a lower-Rf, ninhydrin-positive spot confirms the formation of the primary amine.
-
Quenching and Filtration: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron oxide sludge (Fe₃O₄). Wash the Celite pad thoroughly with EtOAc (3 × 30 mL).
-
Causality Check: Iron oxide sludge is highly prone to forming intractable emulsions during liquid-liquid extraction. Celite filtration is mandatory to ensure clean phase separation.
-
-
Workup and Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of saturated aqueous NaHCO₃ and extract the aqueous layer with EtOAc. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford (6-amino-m-tolyl)acetonitrile as a crystalline solid.
Handling, Stability, and Safety
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Anilines are susceptible to air oxidation, which can lead to the darkening of the material over time.
-
Toxicity: Contains a nitrile group; handle with appropriate PPE (gloves, goggles, fume hood) to avoid inhalation or dermal contact, as in vivo metabolism may release trace cyanides.
References
- Google Patents. "WO2014151871A9 - Jak2 and alk2 inhibitors and methods for their use". WIPO Patent Database.
-
Wikipedia. "Béchamp reduction". Wikipedia, The Free Encyclopedia. URL: [Link]
-
PatSnap. "What ALK2 inhibitors are in clinical trials currently?". PatSnap Synapse. URL: [Link]
-
Katagiri, T., et al. "Mutations in ACVR1 /ALK2 identified in patients with FOP". ResearchGate. URL: [Link]
-
PubMed. "Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors". National Institutes of Health. URL: [Link]
Sources
- 1. 90765-19-8,Acetonitrile, (6-amino-m-tolyl)- (7CI) [lookchemicals.com]
- 2. WO2014151871A9 - Jak2 and alk2 inhibitors and methods for their use - Google Patents [patents.google.com]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. srict.in [srict.in]
- 5. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
